Butylsilanetriol
Overview
Description
Synthesis Analysis
The synthesis of butylsilanetriol involves the reaction of t-butylsilanetriol with RSbO₃H₂ (antimony oxide) . Depending on the reaction conditions and substituents present on the antimony atom, different siloxane frameworks are generated in situ. These frameworks stabilize the resulting organoantimony (V) based molecular triangles , which include the Sb₃ triangle.
Scientific Research Applications
Application in Animal Nutrition
Mazzoni et al. (2008) explored the use of Sodium butyrate (SB) as an acidifier in animal feed. They found that SB impacts gastric morphology and function in pigs, influencing the number of parietal cells and gastric endocrine cells. This suggests that Butylsilanetriol derivatives like SB can be significant in animal nutrition, especially in enhancing mucosal maturation and differentiation (Mazzoni et al., 2008).
Impact on Soil Bacterial Communities
A study by Trabelsi H. Darine et al. (2015) on Fluazifop-P-butyl, a herbicide, revealed its effects on soil bacterial communities. They found that this herbicide significantly alters the richness and structure of soil bacterial communities, impacting key enzyme activities and potentially affecting crop yield and soil health (Trabelsi H. Darine et al., 2015).
Applications in Plant and Microbial Engineering
Lu et al. (2016) and Abdel‐Ghany et al. (2013) explored the use of butanetriol, a derivative of Butylsilanetriol, in metabolic engineering. Lu et al. demonstrated improved production of 1, 2, 4-butanetriol in Escherichia coli, highlighting its potential in the production of non-natural chemicals used in various industries. Abdel‐Ghany et al. successfully engineered Arabidopsis plants to produce butanetriol by expressing bacterial genes, indicating a promising method for phytoproduction of this compound (Lu et al., 2016); (Abdel‐Ghany et al., 2013).
Health and Safety Research
Research on the health and safety aspects of Butylsilanetriol derivatives is crucial. Nihlen et al. (1998) conducted a study on the acute health effects of Methyl tertiary-butyl ether (MTBE), a compound related to Butylsilanetriol, in humans. They concluded that short-term exposure to MTBE vapor at high levels shows minimal acute effects, providing valuable information for occupational health and safety regulations (Nihlen et al., 1998).
Future Directions
properties
IUPAC Name |
butyl(trihydroxy)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O3Si/c1-2-3-4-8(5,6)7/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSHUWOTQWIXAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609418 | |
Record name | Butylsilanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butylsilanetriol | |
CAS RN |
5651-18-3 | |
Record name | Butylsilanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.